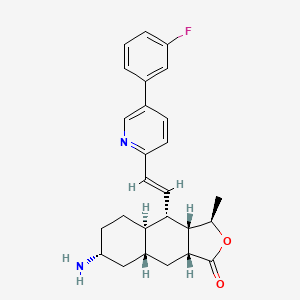
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
Overview
Description
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a heterocyclic organic compound belonging to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using diverse synthetic routes. These methods have been extensively studied in both academic and industrial laboratories .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for N-arylation, nitromethane for microwave-assisted synthesis, and various bases and solvents to optimize reaction conditions .
Major Products: The major products formed from these reactions include 3-aryl-2-oxazolidinones and other substituted oxazolidinone derivatives .
Scientific Research Applications
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
- Linezolid
- Tedizolid
- Eperezolid
Comparison: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity compared to other oxazolidinones . Linezolid and tedizolid are well-known oxazolidinone antibiotics with similar mechanisms of action but differ in their spectrum of activity and clinical applications .
Properties
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-8(6-9(7)12)11-4-5-14-10(11)13/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLYTOBCRGDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612818 | |
| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62072-61-1 | |
| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)

![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)



![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)







